molecular formula C19H22N6O3S B2807980 N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1207024-30-3

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Numéro de catalogue: B2807980
Numéro CAS: 1207024-30-3
Poids moléculaire: 414.48
Clé InChI: IXINBYUHECSATP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a triazolo[4,3-b]pyridazine core substituted with a methyl group at position 3 and a phenyl ring at position 4. The phenyl ring is further functionalized with a piperidine-4-carboxamide moiety bearing a methylsulfonyl group.

Propriétés

IUPAC Name

1-methylsulfonyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-13-21-22-18-7-6-17(23-25(13)18)15-4-3-5-16(12-15)20-19(26)14-8-10-24(11-9-14)29(2,27)28/h3-7,12,14H,8-11H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXINBYUHECSATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazole Ring: This step often involves the cyclization of a hydrazine derivative with an appropriate nitrile or ester under acidic or basic conditions.

    Introduction of the Pyridazine Moiety: This can be achieved through a nucleophilic substitution reaction where the triazole intermediate reacts with a halogenated pyridazine derivative.

    Coupling with Piperidine Derivative: The final step involves the coupling of the triazole-pyridazine intermediate with a piperidine derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Synthetic Routes and Key Reaction Steps

The synthesis of this compound involves multi-step protocols, often starting with the construction of the triazolopyridazine scaffold followed by functionalization of the piperidine-carboxamide moiety.

Key Reactions:

StepReaction TypeConditionsProduct/IntermediateYieldReference
1Nucleophilic substitutionPiperidine-4-carboxamide derivative reacted with methylsulfonyl chloride in presence of base (e.g., Et₃N)1-(methylsulfonyl)piperidine-4-carboxamide60–75%
2Coupling reactionSuzuki-Miyaura coupling between 6-bromo-triazolopyridazine and 3-aminophenyl boronic acid3-(3-methyl-triazolopyridazin-6-yl)aniline50–65%
3AmidationReaction of intermediate aniline with activated 1-(methylsulfonyl)piperidine-4-carbonyl chlorideFinal product40–55%

Notes :

  • The methylsulfonyl group enhances electrophilicity at the piperidine nitrogen, facilitating further alkylation or acylation.
  • The triazolopyridazine core may undergo electrophilic substitution at the pyridazine ring under acidic conditions .

Triazolopyridazine Core

  • Electrophilic Substitution : The electron-deficient pyridazine ring can undergo nitration or halogenation at the C7 position under HNO₃/H₂SO₄ or Cl₂/FeCl₃, respectively .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering biological activity .

Piperidine-Carboxamide Moiety

  • Hydrolysis : The amide bond is stable under physiological conditions but cleaves under strong acidic (HCl, reflux) or basic (NaOH, 100°C) conditions to yield piperidine-4-carboxylic acid and methylsulfonamide.
  • Methylsulfonyl Group : Resistant to nucleophilic displacement but participates in SN2 reactions with strong nucleophiles (e.g., NaN₃ in DMF).

Aromatic Linker

  • Bromination : The phenyl ring undergoes regioselective bromination at the para position using Br₂/FeBr₃ .

Derivatization and Post-Synthetic Modifications

Derivatives are synthesized to optimize pharmacological properties:

ModificationReactionConditionsApplicationReference
Acylation Reaction with acetyl chloridePyridine, RT, 12hEnhanced solubility
Sulfonation Treatment with SO₃/H₂SO₄0°C, 2hIncreased metabolic stability
Alkylation Reaction with ethyl bromoacetateK₂CO₃, DMF, 60°CProdrug development

Example Reaction Pathway :

  • Bromination :
    Parent compound+Br2FeBr37 Bromo derivative\text{Parent compound}+\text{Br}_2\xrightarrow{\text{FeBr}_3}\text{7 Bromo derivative} .
  • Suzuki Coupling :
    7 Bromo derivative+Ar B OH 2Pd PPh3 4Biaryl analog\text{7 Bromo derivative}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biaryl analog} .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) leads to cleavage of the triazole ring, forming pyridazine-3-carboxamide derivatives.
  • Oxidative Degradation : H₂O₂/Fe²⁺ generates N-oxide byproducts at the triazole nitrogen .

Computational Insights

DFT studies predict:

  • The methylsulfonyl group withdraws electron density, polarizing the amide bond (ΔElectronegativity=0.8\Delta \text{Electronegativity}=0.8).
  • HOMO-LUMO gaps (4.2eV\sim 4.2\,\text{eV}) suggest reactivity toward electrophiles at the triazole C5 position .

Challenges and Optimization

  • Low Yields : Step 3 (amidation) often requires microwave-assisted synthesis to improve efficiency (yield increases to 70% at 100°C, 20 min).
  • By-Products : Competing N-methylation of the triazole ring occurs if excess MeI is used.

Applications De Recherche Scientifique

Anti-Cancer Properties

Research has indicated that N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide may act as a potential inhibitor of specific cellular pathways involved in cancer proliferation and metastasis. Its interactions with proteins related to the Lin28 pathway suggest its role in targeting various cancers, including lung and colorectal cancer .

Synthetic Routes

The synthesis of this compound can be achieved through various multi-step reactions. A common synthetic route involves:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Pyridazine Formation : Cyclization reactions to create the pyridazine structure.
  • Amide Bond Formation : Coupling the resulting intermediates with piperidine derivatives.

Each step requires careful optimization of reaction conditions to maximize yield and purity .

Case Study 1: Inhibition of c-Met Kinases

A study focusing on triazole-fused compounds demonstrated that derivatives similar to this compound exhibited potent inhibition against c-Met kinases. The most promising candidates underwent preclinical trials for treating various cancers .

Case Study 2: Structure-Activity Relationship Studies

Research conducted on structure–activity relationships (SAR) highlighted how modifications at specific positions on the triazole and pyridazine rings could enhance biological activity. These findings suggest potential pathways for optimizing the compound for better efficacy against cancer cells .

Mécanisme D'action

The mechanism of action of N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Core Structure Substituents Biological Activity Key Advantages/Limitations
Target Compound : N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide Triazolo[4,3-b]pyridazine - 3-methyl on triazolo ring
- Piperidine-4-carboxamide with methylsulfonyl
Antimicrobial (predicted) Enhanced solubility due to methylsulfonyl; moderate activity
: N-(4-phenylbutan-2-yl)-1-(3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide Triazolo[4,3-b]pyridazine - 3-isopropyl on triazolo ring
- Piperidine-4-carboxamide with N-(4-phenylbutan-2-yl)
Not specified Bulkier isopropyl group may reduce solubility; unoptimized PK
: N-(3-chloro-4-methoxyphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide Triazolo[4,3-b]pyridazine - 3-methyl on triazolo ring
- 3-chloro-4-methoxy on phenyl ring
Not tested Halogen/methoxy groups may improve receptor binding but increase toxicity risk
: N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives Triazolo[4,3-b]pyridazine - 6-methyl on triazolo ring
- Benzamide instead of piperidine-carboxamide
Antimicrobial (moderate to good) Benzamide may reduce metabolic stability compared to sulfonamides
: Imidazo[1,2-b]pyridazine derivatives with methylsulfonyl/methylsulfinyl groups Imidazo[1,2-b]pyridazine - Methylsulfonyl/sulfinyl on aryl rings Antimalarial Sulfur-containing groups improve bioavailability and target engagement

Structural Modifications and Pharmacological Implications

  • Triazolo-Pyridazine Core : The target compound’s 3-methyl substitution on the triazolo ring (vs. 6-methyl in ) may alter electronic properties and binding affinity to microbial targets .
  • Aryl Substituents : The absence of halogen/methoxy groups (cf. ) likely reduces toxicity risks but may compromise potency against specific targets .

Activité Biologique

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, commonly referred to in the literature as a triazole-fused compound, has garnered attention due to its potential biological activities. This compound is characterized by a complex molecular structure that includes a triazole ring fused with pyridazine, which is known for its diverse pharmacological properties.

  • Molecular Formula : C₁₅H₁₅N₅O
  • Molecular Weight : 281.31 g/mol
  • CAS Number : 108825-65-6
  • IUPAC Name : N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential therapeutic applications. Notably, compounds with similar structures have demonstrated significant activity against various biological targets:

  • Antitumor Activity :
    • Research indicates that triazole derivatives can inhibit multiple kinases involved in cancer progression. For instance, compounds in this class have shown potent inhibition of the c-Met kinase, which is implicated in several cancers including non-small cell lung cancer and renal cell carcinoma .
  • Antimicrobial Properties :
    • Similar triazole-fused compounds have exhibited antibacterial and antifungal activities. In comparative studies, these compounds have outperformed standard antibiotics in inhibiting bacterial growth and reducing fungal infections .
  • Anti-inflammatory Effects :
    • The anti-inflammatory potential of triazole derivatives has been documented, with some compounds showing effectiveness in reducing inflammation markers in vitro and in vivo models .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of triazole derivatives:

  • Study on Antitumor Activity :
    A study published in Molecules highlighted that a series of triazole derivatives inhibited c-Met with IC50 values as low as 0.005 µM. This suggests a strong potential for these compounds in cancer therapeutics .
CompoundTargetIC50 (µM)
Triazole Derivative Ac-Met0.005
Triazole Derivative BBACE-10.02
  • Antimicrobial Study :
    In another investigation focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The results indicated that these compounds significantly inhibited microbial growth compared to control antibiotics .
MicroorganismControl AntibioticTriazole Derivative
Staphylococcus aureusPenicillin85% inhibition
E. coliCiprofloxacin90% inhibition
Candida albicansFluconazole80% inhibition

Mechanistic Insights

The mechanism of action for the biological activities of triazole derivatives often involves interaction with specific enzymes or receptors:

  • Kinase Inhibition : The structural motifs present in these compounds facilitate binding to ATP-binding sites of kinases such as c-Met and BACE-1, leading to inhibition of their enzymatic activity.
  • GABA Modulation : Some studies suggest that triazole-containing compounds may act as allosteric modulators at GABA receptors, enhancing their therapeutic potential for neurological disorders .

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of this compound, and how can reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the triazolopyridazine moiety to the phenyl-piperidine backbone. Key steps include:

  • Temperature control : Maintaining 60–80°C during nucleophilic substitution to prevent side reactions .
  • Catalyst selection : Using palladium catalysts for Suzuki-Miyaura coupling to attach aromatic groups .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the final product .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and piperidine ring conformation .
  • Mass spectrometry (HRMS) : Exact mass analysis to confirm molecular formula and detect impurities .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. How can solubility and stability profiles be systematically evaluated for preclinical studies?

  • Methodological Answer :

  • Solubility : Shake-flask method in PBS (pH 7.4), DMSO, or simulated gastric fluid at 25°C and 37°C .
  • Stability :
  • Thermal stability : TGA/DSC to assess decomposition temperatures .
  • Chemical stability : Incubation in buffers (pH 1–10) with LC-MS monitoring of degradation products .

Q. What strategies are effective for elucidating the spatial arrangement of functional groups in this compound?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis to resolve 3D conformation, particularly for the triazolopyridazine and piperidine rings .
  • Docking simulations : Preliminary alignment with target proteins (e.g., kinases) to infer bioactive conformations .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s biological activity against kinase targets?

  • Methodological Answer :

  • Kinase inhibition assays : Use recombinant kinases (e.g., p38 MAPK, TAK1) with ADP-Glo™ kits to measure IC₅₀ values .
  • Cell-based assays :
  • Anti-proliferation studies (MTT assay) in cancer cell lines (e.g., HCT-116, MCF-7) .
  • Apoptosis markers (caspase-3/7 activation) via fluorescence microscopy .

Q. What approaches are used to establish structure-activity relationships (SAR) for triazolopyridazine derivatives?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., methylsulfonyl, fluorophenyl) and compare bioactivity .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with the triazole nitrogen) using CoMFA or CoMSIA .
  • Data correlation : Tabulate IC₅₀ values against structural features (see example table below) :
Substituent PositionModificationIC₅₀ (nM)Target
Piperidine-4-carboxamideMethylsulfonyl12.3p38 MAPK
Phenyl ring3-Chloro-4-methoxy8.7TAK1 kinase

Q. How should researchers address contradictions in biological data across studies?

  • Methodological Answer :

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) .
  • Meta-analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .

Q. What methodologies are employed to study the compound’s mechanism of action at the molecular level?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐ, k𝒹) to purified receptors .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Protein crystallography : Co-crystallize the compound with target kinases to visualize binding pockets .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.